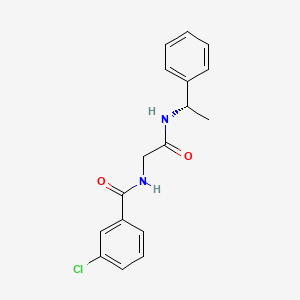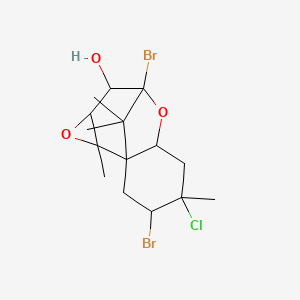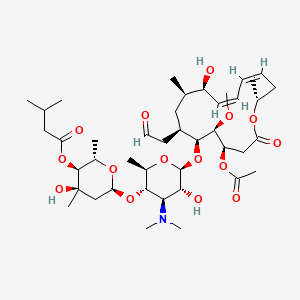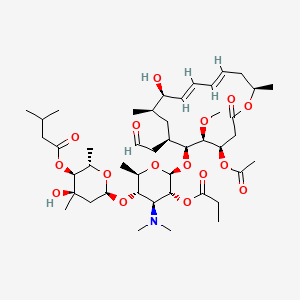
ヘキサペプチド-10
概要
説明
SIKVAV(酢酸塩)は、ラミニンα1鎖由来のペプチドです。セリン、イソロイシン、リジン、バリン、アラニン、およびバリンの6つのアミノ酸で構成されています。このペプチド配列は、細胞接着、遊走、分化、および増殖を促進する能力で知られています。
科学的研究の応用
SIKVAV (acetate) has a wide range of scientific research applications, including:
Wound Healing: SIKVAV (acetate) has been shown to promote wound healing by enhancing cell adhesion, migration, and proliferation.
Tissue Engineering: The peptide can be used to functionalize scaffolds and hydrogels, providing bioactive cues that promote cell attachment and growth.
Cancer Research: SIKVAV (acetate) has been studied for its role in cancer cell adhesion and migration.
作用機序
SIKVAV(酢酸塩)は、細胞表面のインテグリン受容体に結合することでその効果を発揮します。この相互作用は、細胞接着、遊走、増殖、および分化を調節するシグナル伝達経路を活性化します。関与する主要な分子標的と経路には、以下のようなものがあります。
生化学分析
Biochemical Properties
Hexapeptide-10 plays a significant role in biochemical reactions. It interacts with important proteins such as laminin-5 and α6-integrin . These interactions are crucial as these proteins are essential for maintaining the firmness and elasticity of the skin . The production of these proteins decreases over time with aging, and Hexapeptide-10 helps restore the skin’s structure by promoting their production .
Cellular Effects
Hexapeptide-10 has profound effects on various types of cells and cellular processes. It influences cell function by promoting keratinocyte adhesion and boosting the proliferation of keratinocytes and fibroblasts . This leads to an increase in the production of Laminin-5, which is essential for linking keratinocytes to the basement membrane . As a result, Hexapeptide-10 strengthens the dermo-epidermal junction, leading to an overall improvement in skin firmness, smoothness, and density .
Molecular Mechanism
At the molecular level, Hexapeptide-10 exerts its effects through binding interactions with biomolecules and changes in gene expression. It mimics Laminin, promoting keratinocyte adhesion and boosting the proliferation of keratinocytes by 38% and fibroblasts by 75% . It stimulates fibroblasts to increase Laminin-5 production, which is essential for linking keratinocytes to the basement membrane .
Metabolic Pathways
Peptides are known to play a central role in the metabolism of the body, signaling to activate the endogenous repair mechanism of the skin .
準備方法
合成経路と反応条件
SIKVAV(酢酸塩)の合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次添加することを可能にします。このプロセスには、以下の手順が含まれます。
カップリング: 最初のアミノ酸を樹脂に付着させます。
脱保護: アミノ酸上の保護基を除去します。
カップリング: 次のアミノ酸を添加して、成長中の鎖にカップリングします。
繰り返し: ステップ2と3を、目的のペプチド配列が得られるまで繰り返します。
工業生産方法
工業的な環境では、SIKVAV(酢酸塩)の生産は、自動ペプチド合成機を使用してスケールアップできます。これらの機械はSPPSプロセスを自動化し、大量のペプチドを効率的かつ再現性良く合成することを可能にします。 最終生成物は、その後、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、高純度と品質が保証されます .
化学反応の分析
反応の種類
SIKVAV(酢酸塩)は、さまざまな化学反応を起こす可能性があります。その中には、以下のようなものがあります。
酸化: ペプチドは、システイン残基(存在する場合)間でジスルフィド結合を形成するように酸化することができます。
還元: ジスルフィド結合は、遊離チオール基に還元することができます。
一般的な試薬と条件
酸化: 過酸化水素またはヨウ素を酸化剤として使用できます。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)を還元剤として使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、ジスルフィド結合パターンまたはアミノ酸配列が変化した修飾ペプチドが含まれます。 これらの修飾は、ペプチドの生物活性と安定性に影響を与える可能性があります .
科学研究への応用
SIKVAV(酢酸塩)は、以下のようなさまざまな科学研究用途があります。
創傷治癒: SIKVAV(酢酸塩)は、細胞接着、遊走、および増殖を促進することで、創傷治癒を促進することが示されています。
組織工学: このペプチドは、足場やハイドロゲルを機能化するために使用でき、細胞の付着と成長を促進する生物活性な手がかりを提供します。
がん研究: SIKVAV(酢酸塩)は、がん細胞の接着と遊走における役割について研究されています。
血管新生: このペプチドは、組織の修復と再生にとって重要な、新しい血管の形成である血管新生を促進することが示されています.
類似化合物との比較
SIKVAV(酢酸塩)は、組織工学や再生医療に使用される他のラミニン由来ペプチドや生物活性ペプチドと比較することができます。類似の化合物には、以下のようなものがあります。
RGDペプチド: アルギニン-グリシン-アスパラギン酸(RGD)ペプチドは、フィブロネクチン由来のもう1つのよく知られた細胞接着モチーフです。
YIGSRペプチド: チロシン-イソロイシン-グリシン-セリン-アルギニン(YIGSR)ペプチドは、ラミニン由来で、細胞接着と遊走を促進します。
IKVAVペプチド: イソロイシン-リジン-バリン-アラニン-バリン(IKVAV)ペプチドは、細胞接着、遊走、および分化を促進する別のラミニン由来配列です。
SIKVAV(酢酸塩)は、その特定の配列と、さまざまな生物活性を促進する能力において独自のものであり、さまざまな科学研究用途における貴重なツールとなっています。
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGVZFQUFJYSGS-CPDXTSBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146439-94-3 | |
| Record name | Hexapeptide-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAPEPTIDE-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the purported cosmetic benefits of Hexapeptide-10 for skin health?
A1: Research suggests that Hexapeptide-10, when included in a serum with other cosmetic ingredients like Tridecapeptide-1 and Carnosine, may offer benefits for skin health. Studies indicate that these peptides can promote skin cell proliferation and exhibit antioxidant properties, potentially aiding in skin repair. []
Q2: Is there any research on using Hexapeptide-10 for conditions other than skin repair?
A3: One study explored the potential of a hexapeptide incorporated into fabric for diabetic foot care. [] This research suggests a possible application beyond typical cosmetic uses, but further investigation is required.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)



![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)



![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)





